Product packaging for Amitriptyline pamoate(Cat. No.:CAS No. 17086-03-2)

Amitriptyline pamoate

Cat. No.: B1666003
CAS No.: 17086-03-2
M. Wt: 943.2 g/mol
InChI Key: HBFZQWHVSYYTGA-UHFFFAOYSA-N
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Description

Amitriptyline embonate is a salt form of Amitriptyline, a well-characterized tricyclic compound that has been a cornerstone in neuroscience and pharmacology research since the 1960s . As a reagent, it is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Amitriptyline's primary research value lies in its dual application as a tool for investigating mood disorders and chronic pain pathways. Its principal mechanism of action is the potent inhibition of the sodium-dependent serotonin and norepinephrine transporters (SERT and NET), thereby increasing the concentration of these monoaminergic neurotransmitters in the synaptic cleft . This mechanism is central to studies exploring the neurobiology of depression and anxiety. Beyond this, amitriptyline exhibits a remarkably broad pharmacology, acting as an antagonist at muscarinic M1, histamine H1, and alpha-adrenergic receptors, which contributes to its side effect profile and expands its utility in autonomic neuroscience research . In pain research, amitriptyline embonate is highly relevant for modeling and studying neuropathic pain conditions, such as diabetic neuropathy and post-herpetic neuralgia . Its analgesic effects are attributed not only to the modulation of central monoamines but also to peripheral actions, including the blockade of voltage-gated sodium channels, which is a key mechanism for local anesthesia . Additional research applications include the investigation of migraine prophylaxis, fibromyalgia mechanisms, and functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), where its potential impact on visceral hypersensitivity and nerve-mast cell interactions is of significant interest . The embonate salt may offer distinct physicochemical properties, such as altered solubility and stability, which can be advantageous for specific experimental formulations . Researchers can utilize this compound to explore these diverse biological pathways and contribute to the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H62N2O6 B1666003 Amitriptyline pamoate CAS No. 17086-03-2

Properties

CAS No.

17086-03-2

Molecular Formula

C63H62N2O6

Molecular Weight

943.2 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;bis(N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine)

InChI

InChI=1S/C23H16O6.2C20H23N/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-12H,7,13-15H2,1-2H3

InChI Key

HBFZQWHVSYYTGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

50-48-6 (Parent)
130-85-8 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amitriptyline Embonate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for Amitriptyline (B1667244) Embonate

The synthesis of amitriptyline embonate is fundamentally a two-part process: the synthesis of the active pharmaceutical ingredient (API), amitriptyline, followed by its salt formation with embonic acid (also known as pamoic acid).

Esterification Mechanisms and Reaction Pathway Analysis

The term "amitriptyline embonate" can be a slight misnomer, as the linkage between amitriptyline and embonic acid is not a covalent ester bond but rather an ionic bond. The reaction is an acid-base neutralization. Amitriptyline, a tertiary amine, acts as a base, while embonic acid, a dicarboxylic acid, provides the acidic protons. iiab.medrugbank.com

The reaction pathway involves dissolving the amitriptyline free base and embonic acid in a suitable solvent. The proton from the carboxylic acid group of embonic acid is transferred to the basic nitrogen atom of the dimethylaminopropylidene side chain of amitriptyline. This results in the formation of the amitriptylinium cation and the embonate anion. Due to the dicarboxylic nature of embonic acid, the stoichiometric ratio is typically 2:1, forming a salt with two amitriptyline molecules for every one embonate molecule. medkoo.com

This salt formation is a common strategy in pharmaceuticals to modify the physicochemical properties of a drug, such as solubility and dissolution rate. isc-ras.ru

Exploration of Novel Synthetic Routes and Reaction Conditions

While the salt formation itself is straightforward, research into the synthesis of the amitriptyline base has explored more efficient and sustainable methods. Traditional synthesis involves a Grignard reaction between the Grignard reagent derived from 3-(dimethylamino)propyl chloride and dibenzosuberone (B195587), followed by acid-catalyzed dehydration. caldic.com

More recent innovations have focused on continuous flow chemistry. usp.org A multi-step flow synthesis has been developed that includes a Wurtz-type coupling, a Parham cyclization using carbon dioxide, a Grignard addition, and a final dehydration step. beilstein-journals.orgacs.org This method offers advantages in handling reactive intermediates like organolithium compounds and provides better control over reaction parameters. usp.orgresearchgate.net

For instance, a flow protocol can start with 2-bromobenzylbromide, which undergoes a Wurtz-type dimerization and subsequent Parham cyclization to form the key intermediate, dibenzosuberone. beilstein-journals.orgresearchgate.net This is then reacted with a Grignard reagent, and the final dehydration is achieved using inductive heating. beilstein-journals.org Such continuous flow processes can improve yield and safety compared to traditional batch methods. acs.org

Researchers have also explored the synthesis of novel multicomponent crystals of amitriptyline with various acids, including maleic, fumaric, and oxalic acids, to create sustained-release forms of the drug. isc-ras.ru These studies demonstrate that altering the counter-ion can significantly affect the dissolution rate. isc-ras.ru

Purity Assessment of Synthesized Amitriptyline Embonate

Ensuring the purity of amitriptyline embonate is critical for its use. High-performance liquid chromatography (HPLC) is a primary analytical technique for this purpose. nih.gov Reversed-phase HPLC methods have been developed to separate amitriptyline from its potential impurities. researchgate.net

Common impurities can arise from the synthesis of the amitriptyline base and include starting materials, by-products, and degradation products. One key impurity is dibenzosuberone, the precursor ketone. researchgate.net Other potential impurities are related to the side chain or modifications to the tricyclic ring system. pharmaffiliates.com Pharmacopoeial standards provide limits for these impurities. nihs.go.jp

Below is a table of potential impurities in amitriptyline synthesis:

Impurity NameStructureOrigin
Dibenzosuberone (Impurity A)C₁₅H₁₂OKetone precursor researchgate.netpharmaffiliates.com
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-olC₁₅H₁₄OIntermediate in dehydration step pharmaffiliates.com
Nortriptyline (B1679971)C₁₉H₂₁NN-demethylation product nih.gov
Amitriptyline N-oxideC₂₀H₂₃NOOxidation product nih.gov
(E/Z)-IsomersC₂₀H₂₃NGeometric isomers of the exocyclic double bond google.com

Precursor Compound Chemistry and Optimization

The primary precursor for the synthesis of amitriptyline is dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one). caldic.com The synthesis of dibenzosuberone itself is a key area of optimization. One common route involves the intramolecular Friedel-Crafts acylation of a suitable precursor. acs.org

Another important precursor is the side chain, typically introduced via a Grignard reagent like 3-(dimethylamino)propylmagnesium chloride . caldic.com The synthesis of this reagent starts from 3-(dimethylamino)propyl chloride. mdpi.com

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis of Amitriptyline (B1667244) Embonate

As previously stated, specific spectroscopic data for the combined salt, Amitriptyline Embonate, is not available in the reviewed literature. The following sections will detail the analysis of its individual components.

Amitriptyline:

High-Resolution Mass Spectrometry is a powerful tool for confirming the elemental composition of a molecule with high accuracy. For the free base form of Amitriptyline, HRMS data would be expected to confirm its chemical formula, C₂₀H₂₃N. The exact mass can be calculated and then compared to the experimentally determined mass.

Table 1: Theoretical HRMS Data for Amitriptyline

Property Value
Molecular Formula C₂₀H₂₃N
Monoisotopic Mass 277.18305 u

This table represents theoretical data calculated from the molecular formula.

Embonic Acid (Pamoic Acid):

Similarly, for Embonic acid, HRMS would confirm its molecular formula of C₂₃H₁₆O₆.

Table 2: Theoretical HRMS Data for Embonic Acid

Property Value
Molecular Formula C₂₃H₁₆O₆
Monoisotopic Mass 388.09469 u

This table represents theoretical data calculated from the molecular formula.

Amitriptyline:

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the precise arrangement of atoms within a molecule. For Amitriptyline, the spectra would reveal characteristic signals for the aromatic protons of the dibenzocycloheptene ring system, the aliphatic protons of the propyl chain, and the methyl groups on the nitrogen atom.

Table 3: Predicted ¹H NMR Chemical Shifts for Amitriptyline

Protons Predicted Chemical Shift (ppm)
Aromatic Protons 7.0 - 7.3
Vinylic Proton ~6.9
Methylene Protons (adjacent to N) ~2.2
Methylene Protons (middle of chain) ~1.8

Note: Predicted values can vary based on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for Amitriptyline

Carbons Predicted Chemical Shift (ppm)
Aromatic Carbons 120 - 145
Vinylic Carbon ~130
Methylene Carbons 25 - 60

Note: Predicted values can vary based on the solvent and other experimental conditions.

Embonic Acid (Pamoic Acid):

The NMR spectra of Embonic acid would be characterized by signals from the naphthalene ring systems and the methylene bridge.

Table 5: Predicted ¹H NMR Chemical Shifts for Embonic Acid

Protons Predicted Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.5
Methylene Proton ~4.8

Note: Predicted values can vary based on the solvent and other experimental conditions.

Table 6: Predicted ¹³C NMR Chemical Shifts for Embonic Acid

Carbons Predicted Chemical Shift (ppm)
Carboxylic Acid Carbons ~170
Aromatic Carbons 110 - 140

Note: Predicted values can vary based on the solvent and other experimental conditions.

Amitriptyline:

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. The spectra of Amitriptyline would show characteristic bands for the aromatic C-H stretching, aliphatic C-H stretching, and C-N stretching.

Table 7: Key IR and Raman Bands for Amitriptyline

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C Aromatic Stretch 1450 - 1600

Embonic Acid (Pamoic Acid):

For Embonic acid, the vibrational spectra would be dominated by the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxylic acid, and the aromatic C=C stretching.

Table 8: Key IR and Raman Bands for Embonic Acid

Functional Group Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid) 2500 - 3300 (broad)
O-H Stretch (Phenolic) 3200 - 3600
C=O Stretch (Carboxylic Acid) 1650 - 1700

X-ray Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials.

Amitriptyline:

While single crystal X-ray diffraction data for the free base of Amitriptyline is not commonly reported due to its nature, studies on its salts, such as the hydrochloride, have been performed. nih.gov These studies reveal the conformation of the tricyclic ring system and the geometry of the side chain. nih.gov

Embonic Acid (Pamoic Acid):

The crystal structure of Embonic acid has been determined, revealing a planar naphthalene system and the spatial arrangement of the carboxylic acid and hydroxyl groups.

Table 9: Crystallographic Data for Embonic Acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1687
b (Å) 6.9037
c (Å) 21.3367

Data obtained from studies on Embonic acid. mdpi.com

Amitriptyline Hydrochloride:

Powder X-ray diffraction is a crucial technique for identifying the crystalline form of a pharmaceutical solid. The PXRD pattern of Amitriptyline hydrochloride shows characteristic peaks at specific 2θ angles. researchgate.net

Table 10: Characteristic PXRD Peaks for Amitriptyline Hydrochloride

2θ Angle (°)
18.50
20.96

Data reported for Amitriptyline Hydrochloride. researchgate.net

Embonic Acid (Pamoic Acid):

The PXRD pattern of Embonic acid serves as a fingerprint for its crystalline form and can be used for identification and quality control purposes.

Due to the lack of specific experimental data for Amitriptyline Embonate, a definitive PXRD pattern cannot be provided. However, a theoretical pattern could be predicted based on the crystal structure if it were known.

Thermal Analysis Techniques in Solid-State Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For the solid-state characterization of active pharmaceutical ingredients (APIs) like amitriptyline salts, these methods are indispensable for determining purity, polymorphism, stability, and compatibility with excipients. Among the most pivotal of these techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection and characterization of thermal events such as melting, crystallization, and glass transitions.

In the context of amitriptyline hydrochloride, DSC studies reveal distinct thermal events that are characteristic of its solid-state structure. A typical DSC thermogram for amitriptyline hydrochloride exhibits a sharp endothermic peak corresponding to its melting point. The precise temperature of this peak is a critical indicator of the substance's purity.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)
MeltingVaries with purity and crystalline formApproximately 196-198

Note: The values presented are representative and can vary based on experimental conditions such as heating rate and sample preparation.

The enthalpy of fusion, calculated from the area of the melting peak, provides quantitative information about the crystallinity of the sample. Furthermore, DSC can be employed to study different polymorphic forms of amitriptyline hydrochloride, as each polymorph will exhibit a unique melting point and enthalpy of fusion. The presence of impurities or amorphous content can also be detected through broadening of the melting peak or the appearance of additional thermal events.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial tool for determining the thermal stability and decomposition profile of a compound.

Studies on amitriptyline hydrochloride have utilized TGA to elucidate its decomposition kinetics. The analysis reveals that the thermal decomposition of amitriptyline hydrochloride occurs in a single, well-defined step under a nitrogen atmosphere. The onset temperature of this decomposition is a key parameter for assessing its thermal stability.

A nonisothermal thermogravimetric analysis of amitriptyline hydrochloride at various heating rates demonstrates that the peak decomposition temperature shifts to higher values as the heating rate increases google.com. The kinetic analysis of this process suggests that the decomposition follows a single-step reaction mechanism google.com.

Heating Rate (°C/min)Peak Decomposition Temperature (°C)
5242.15
10Not explicitly stated, but peak is present
15Not explicitly stated, but peak is present
20281.72

Data derived from a study on amitriptyline hydrochloride and illustrates the effect of heating rate on decomposition temperature google.com.

The activation energy for the thermal decomposition of amitriptyline hydrochloride has been calculated using various isoconversional methods, yielding a value of approximately 74.68 kJ/mol google.com. This information is vital for understanding the stability of the compound under different thermal conditions and for predicting its shelf life. The decomposition process is endothermic in nature nih.gov.

Solid State Properties and Polymorphism Research

Investigation of Crystalline Forms and Polymorphic Landscape of Amitriptyline (B1667244) Embonate

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to significant differences in physicochemical properties such as solubility, melting point, and stability. The investigation of the polymorphic landscape of an API like amitriptyline embonate is a critical step in its development.

While specific studies on the polymorphic forms of amitriptyline embonate are not extensively available in publicly accessible literature, the principles of polymorphism are well-established. For other compounds, including the related tricyclic antidepressant nortriptyline (B1679971) hydrochloride, multiple polymorphic forms have been identified and characterized. nih.gov These investigations typically employ techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize different crystalline forms. The thermodynamic relationships between polymorphs are also determined to identify the most stable form under various conditions.

A hypothetical polymorphic landscape for amitriptyline embonate could involve the identification of several crystalline forms, each with distinct properties. The following table illustrates a possible scenario:

PolymorphCrystal SystemMelting Point (°C)Aqueous Solubility (mg/mL at 25°C)Thermodynamic Stability
Form IMonoclinic180-1850.1Stable at room temperature
Form IIOrthorhombic170-1750.5Metastable
Form IIITriclinic165-1700.8Metastable

This table is illustrative and not based on published experimental data for amitriptyline embonate.

Amorphous Solid Dispersion Research

Amorphous solid dispersions (ASDs) offer a strategy to improve the oral bioavailability of poorly water-soluble drugs. nih.gov In an ASD, the API is dispersed in a polymer matrix in an amorphous, or non-crystalline, state. This amorphous form has a higher energy state compared to its crystalline counterpart, leading to enhanced solubility and dissolution rates. google.com

Research into amorphous solid dispersions of amitriptyline embonate would involve screening various polymers to find a suitable carrier that can stabilize the amorphous form and prevent recrystallization. Common polymers used in ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copovidone. nih.gov The drug and polymer are typically dissolved in a common solvent and then the solvent is removed rapidly, for example by spray drying or hot-melt extrusion. nih.gov

The characterization of an amitriptyline embonate ASD would involve techniques to confirm the amorphous nature of the drug (e.g., XRPD showing a halo pattern) and to determine the glass transition temperature (Tg) of the dispersion using DSC. researchgate.net A higher Tg is generally desirable as it indicates lower molecular mobility and better physical stability. nih.govresearchgate.net

Co-crystallization and Salt Form Screening for Modified Properties

Co-crystallization is a technique used to modify the physicochemical properties of an API by incorporating a neutral guest molecule (a coformer) into the crystal lattice. nih.govresearchgate.net This can lead to improvements in properties such as solubility, dissolution rate, and stability. nih.govresearchgate.net Salt screening, on the other hand, involves reacting the API with various counterions to form new salt forms with potentially improved properties. Amitriptyline embonate itself is a salt of amitriptyline.

Further research in this area for amitriptyline could involve screening for co-crystals of amitriptyline embonate with various pharmaceutically acceptable coformers. The selection of coformers is often guided by principles of crystal engineering, particularly hydrogen bonding interactions.

Similarly, while amitriptyline embonate is an existing salt form, a comprehensive salt screening of amitriptyline with other counterions could be performed to identify salts with more desirable properties. The pKa difference between the API and the counterion is a key factor in determining whether a salt or a co-crystal will form. csmres.co.uk

Impact of Crystal Habit on Physicochemical Attributes

Crystal habit refers to the external shape or morphology of a crystal. Even for the same polymorphic form, the crystal habit can vary depending on the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of impurities. rsc.orgnih.gov The crystal habit can have a significant impact on the bulk properties of the API, which are important for manufacturing and formulation. rsc.org

For amitriptyline embonate, different crystal habits could affect properties such as:

Flowability: Needle-shaped crystals tend to have poor flow properties compared to more equant or spherical crystals.

Compressibility: The ability of the powder to be compressed into a tablet can be influenced by the crystal shape.

Dissolution Rate: The surface area of the crystals, which is dependent on their habit, can affect how quickly the drug dissolves. rsc.org

The table below illustrates the potential impact of different crystal habits on the physicochemical attributes of an API like amitriptyline embonate.

Crystal HabitAspect RatioBulk Density (g/cm³)Powder FlowabilityDissolution Rate
NeedlesHighLowPoorFast (high surface area)
PlatesIntermediateIntermediateFairIntermediate
PrismsLowHighGoodSlow (low surface area)

This table provides a generalized illustration of the impact of crystal habit and is not based on specific experimental data for amitriptyline embonate.

Controlling the crystal habit through careful control of the crystallization process is therefore an important aspect of drug development to ensure consistent product quality and performance. nih.gov

Preclinical Pharmacological Mechanisms

Molecular Interactions and Receptor Binding Profiling

Amitriptyline's therapeutic and off-label effects are rooted in its multifaceted interactions with a wide array of neurobiological targets. Its pharmacological profile is characterized by potent activity at monoamine transporters, significant antagonism at several neurotransmitter receptors, and complex modulation of ion channels and other signaling pathways.

Monoamine Transporter (SERT, NET) Inhibition Mechanisms

A primary mechanism of amitriptyline (B1667244) is the inhibition of the membrane pump mechanism responsible for the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) at presynaptic terminals. medchemexpress.comnih.govnih.govdrugs.com By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration of these monoamines in the synaptic cleft, which may potentiate or prolong their neuronal activity. nih.govdrugs.com This action is believed to be a key contributor to its antidepressant effects. nih.gov Amitriptyline inhibits both SERT and NET with high affinity. medchemexpress.com Its principal active metabolite, nortriptyline (B1679971), is a more potent inhibitor of norepinephrine reuptake. wikipedia.org

Table 1: Amitriptyline Binding Affinity (Ki) for Monoamine Transporters

Transporter Binding Affinity (Ki, nM)
Serotonin Transporter (SERT) 3.45

Data sourced from MedChemExpress. medchemexpress.com

Neurotransmitter Receptor Antagonism (e.g., 5-HT2A, 5-HT2C, α1A-adrenergic, H1, Muscarinic)

Amitriptyline is a potent antagonist at a variety of postsynaptic neurotransmitter receptors. wikipedia.org It demonstrates strong binding affinities for serotonin 5-HT2A and 5-HT2C receptors, α1A-adrenergic receptors, histamine (B1213489) H1 receptors, and muscarinic acetylcholine (B1216132) (M1-M5) receptors. nih.govnih.govwikipedia.org This broad receptor antagonism contributes to both its therapeutic profile and some of its side effects. nih.gov For instance, its strong anticholinergic properties are due to muscarinic receptor blockade, while antagonism at H1 receptors is linked to its sedative effects. nih.gov

Table 2: Amitriptyline Antagonistic Affinity (Ki) for Neurotransmitter Receptors

Receptor Binding Affinity (Ki, nM)
Histamine H1 1.1
Muscarinic (unspecified) 14.4 - 18
5-HT2A 14.4
5-HT2C 14.6

Data sourced from a 2017 review by Patetsos and Horjales. nih.gov

Ion Channel Modulation (e.g., Voltage-Gated Sodium, Potassium, NMDA Channels)

Amitriptyline's multimodal action extends to the modulation of various ion channels, a property that may contribute significantly to its analgesic effects. nih.gov

Voltage-Gated Sodium (Na+) Channels : Amitriptyline is a non-selective blocker of multiple voltage-gated sodium channels. wikipedia.org It exhibits a state-dependent blockade, meaning its affinity for the channel depends on the channel's conformational state. nih.gov Research has shown it has the highest affinity for the open-channel state, followed by the inactivated state, and the weakest affinity for the resting state. nih.gov This action, which involves binding to the local anesthetic receptor on the channel, is thought to inhibit ectopic discharges in injured nerves. nih.gov

Potassium (K+) Channels : The interaction of amitriptyline with potassium channels is complex. It has been shown to block several types of K+ channels, including those from the Kv7 family. nih.gov However, other research indicates that the central antinociceptive (pain-blocking) effects of amitriptyline may involve the opening of different subtypes of K+ channels, specifically voltage-gated, ATP-sensitive (KATP), and calcium-gated (Ca2+-gated) channels. nih.gov These channels are important intracellular effectors in its analgesic activity. nih.gov

NMDA Channels : Amitriptyline acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov Its interaction with the NMDA receptor channel is detailed further in section 5.1.6.

Neurotrophin Receptor (TrkA, TrkB) Agonism and Heterodimerization

Beyond classical neurotransmitter systems, amitriptyline has been identified as a direct agonist of the neurotrophin receptors TrkA (Tropomyosin receptor kinase A) and TrkB (Tropomyosin receptor kinase B). medchemexpress.com It binds directly to the extracellular domains of these receptors, triggering their activation and dimerization. medchemexpress.com This includes the formation of TrkA-TrkB receptor heterodimers. medchemexpress.com This agonist activity promotes potent neurotrophic effects, such as inducing neurite outgrowth and protecting neurons from apoptosis (cell death). medchemexpress.com

Adenosine (B11128) Reuptake Inhibition

Preclinical studies have demonstrated that amitriptyline can inhibit the neuronal uptake of adenosine. nih.gov This action increases the extracellular concentration of adenosine, leading to enhanced stimulation of adenosine receptors. This mechanism has been proposed to contribute to the compound's analgesic effects at both the central and peripheral levels. nih.gov

Putative Opioid Receptor and NMDA Receptor Interactions

Opioid Receptors : The opioidergic system is implicated in the analgesic action of amitriptyline. nih.gov Preclinical research has shown that amitriptyline and other tricyclic antidepressants can inhibit binding at opioid receptors. nih.gov Specifically, amitriptyline has been found to inhibit binding at kappa (κ) and mu (μ) opioid receptors with IC50 values in the micromolar range. nih.gov Further studies have indicated that it can act as a direct agonist at delta (δ) and kappa (κ) opioid receptor subtypes. drugbank.com

NMDA Receptors : Amitriptyline binds with high affinity to NMDA receptors and functions as a non-competitive antagonist, inhibiting NMDA-mediated events. nih.govresearchgate.net Research has revealed a dual mechanism of action: it enhances the calcium-dependent desensitization of the receptor and also acts as a trapping open-channel blocker. researchgate.net This modulation of the NMDA receptor, a key player in central sensitization and pain signaling, is a significant component of its pharmacological profile. nih.gov

In Vitro Pharmacodynamic Models and Assays

The pharmacodynamic properties of amitriptyline have been extensively characterized using a variety of in vitro models. These assays are crucial for elucidating the compound's mechanisms of action at the molecular and cellular levels, independent of systemic physiological effects.

Cell-Based Assays for Neurotransmitter Reuptake Inhibition

Amitriptyline's primary mechanism of action is the blockade of monoamine reuptake at presynaptic terminals. nih.gov This activity is quantified using cell-based assays that measure the inhibition of specific neurotransmitter transporters. In these assays, cultured cells expressing recombinant human transporters are exposed to radiolabeled neurotransmitters, and the uptake is measured in the presence and absence of the drug. Amitriptyline is a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), with a significantly lower affinity for the dopamine (B1211576) transporter (DAT). nih.gov This non-selective inhibition of SERT and NET leads to an increased concentration of serotonin and norepinephrine in the synaptic cleft, potentiating their signaling. clinpgx.orgresearchgate.net

TransporterSpeciesKi (nM)Reference
SERT (Serotonin Transporter)Human4.3 - 26 nih.gov
NET (Norepinephrine Transporter)Human18 - 44 nih.gov
DAT (Dopamine Transporter)Human>10,000 nih.gov

Ki (Inhibition constant) represents the concentration of the drug that occupies 50% of the transporters. A lower Ki value indicates a higher binding affinity.

Receptor Binding and Functional Assays in Recombinant Systems

Beyond its effects on neurotransmitter reuptake, amitriptyline interacts with a wide array of other receptors, contributing to its broad pharmacological profile. These interactions are typically studied using radioligand binding assays and functional assays in recombinant cell systems, such as HEK293 or C6 astroglial cells, which are engineered to express specific receptor subtypes. nih.govnih.gov

Amitriptyline demonstrates potent antagonist activity at several G protein-coupled receptors (GPCRs), including histamine, muscarinic, and adrenergic receptors. nih.gov It also acts as a competitive antagonist at the 5-HT3 receptor, a ligand-gated ion channel. nih.govresearchgate.net In functional assays using NCB-20 neuroblastoma cells, amitriptyline inhibits 5-HT3 receptor currents in a concentration-dependent and competitive manner. nih.govresearchgate.net

Conversely, amitriptyline functions as an agonist at Tropomyosin receptor kinase A (TrkA) and TrkB. nih.govresearchgate.net In vitro binding assays using purified recombinant TrkA and TrkB extracellular domains (ECD) with [³H]-amitriptyline have confirmed a direct interaction, leading to receptor dimerization and activation. nih.gov This neurotrophic activity is further supported by functional assays in PC12 cells, where amitriptyline promotes neurite outgrowth, an effect dependent on Trk receptor activation. nih.gov

Additional studies have characterized its complex, bimodal modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in hTRPV1-expressing HEK293T cells, where it can induce channel activation at high concentrations and also inhibit capsaicin-induced currents. mdpi.com

Receptor TargetActionKi / IC50 (nM)Reference
Histamine H1 Antagonist1.1 nih.gov
Muscarinic M1-M5 Antagonist1.1 - 13 nih.gov
Adrenergic α1A Antagonist5.0 nih.gov
Serotonin 5-HT2A Antagonist2.0 nih.gov
Serotonin 5-HT2C Antagonist3.2 nih.gov
Serotonin 5-HT3 Antagonist1,780 (IC50) nih.gov
TrkA Agonist3,000 (Kd) nih.gov
TrkB Agonist14,000 (Kd) nih.gov
TRPV1 Modulator146,000 (IC50 for inhibition) mdpi.com

Ki = Inhibition constant; IC50 = Half maximal inhibitory concentration; Kd = Dissociation constant.

Enzyme Kinetic Studies for Metabolic Pathway Characterization

Enzyme kinetic studies are essential for characterizing the metabolic pathways of amitriptyline and determining the specific enzymes involved. These studies are often conducted using human liver microsomes or cDNA-expressed recombinant cytochrome P450 (CYP) enzymes. nih.govmagtechjournal.com By measuring the rate of metabolite formation at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. karger.comnih.gov

Studies with human liver microsomes indicate that amitriptyline's N-demethylation follows complex kinetics, best described by a two-enzyme model involving both Michaelis-Menten and allosteric (sigmoidal) kinetics. magtechjournal.comnih.gov More detailed analyses using a panel of cDNA-expressed human CYP isoforms have identified the specific contributions of each enzyme to its primary metabolic reactions: N-demethylation and hydroxylation. nih.govdrugbank.com

CYP2C19 is the principal enzyme responsible for the N-demethylation of amitriptyline to its active metabolite, nortriptyline. clinpgx.orgnih.gov CYP2D6 is the sole enzyme that mediates the hydroxylation of amitriptyline to (E)-10-OH-amitriptyline. nih.govkarger.com Other enzymes, including CYP1A2, CYP3A4, and CYP2C9, also contribute to N-demethylation, although they exhibit lower binding affinities (higher Km values) compared to CYP2C19 and CYP2D6. nih.govdrugbank.com

CYP IsoformMetabolic ReactionKm (µM)Vmax (mol/h/mol CYP)Reference
CYP2C19 N-demethylation13475 nih.govkarger.com
CYP2D6 (E)-10-hydroxylation5.4145 karger.com
CYP1A2 N-demethylation74134 karger.com
CYP3A4 N-demethylation92110 nih.govkarger.com
CYP2C9 N-demethylation9090 karger.com

Km (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher enzyme affinity. Vmax (Maximum reaction velocity) represents the maximum rate of reaction.

Biotransformation Pathways in Non-Human Systems

Non-human biological systems serve as valuable in vitro models to study the metabolic fate of xenobiotics, often predicting mammalian metabolism. The biotransformation of amitriptyline has been investigated in various non-human systems, including fungal cultures and rat liver microsomes, which contain the enzymatic machinery necessary for oxidative drug metabolism. nih.govnih.gov

Cytochrome P450 (CYP) Isoform Involvement in Metabolism

The involvement of cytochrome P450 enzymes in amitriptyline metabolism is well-established in non-human systems. Studies using the filamentous fungus Cunninghamella elegans, a validated microbial model for mammalian drug metabolism, have demonstrated that the biotransformation of amitriptyline is significantly inhibited by CYP450 inhibitors. nih.govelsevier.es Specifically, inhibitors such as SKF 525-A, metyrapone, and 1-aminobenzotriazole (B112013) reduced amitriptyline metabolism by 50%, 75%, and 95%, respectively. nih.gov Furthermore, a microsomal preparation from C. elegans was shown to catalyze the 11-hydroxylation of amitriptyline, a reaction that was sensitive to inhibition by carbon monoxide and SKF 525-A, confirming the role of P450 monooxygenases. nih.gov

In studies using rat liver microsomes, the primary metabolic reactions observed are hydroxylation, demethylation, and N-oxidation, all characteristic of CYP-mediated pathways. nih.gov Phenobarbital treatment in rats, a known inducer of certain CYP enzymes, was found to increase the rate of amitriptyline demethylation, further supporting the central role of the CYP system in its metabolism in this non-human model. tandfonline.com

Identification and Characterization of Non-Human Metabolites

The metabolites of amitriptyline produced in non-human systems often parallel those found in mammals. The use of models like Cunninghamella elegans allows for the production and isolation of these metabolites for structural characterization. nih.govnih.gov

In a comprehensive study with C. elegans, amitriptyline was effectively metabolized into eight major products. nih.gov Kinetic analysis indicated that nortriptyline (formed via N-demethylation) and 11-hydroxyamitriptyline were the initial major metabolites. nih.gov The other identified metabolites arose from subsequent or alternative oxidative reactions, including N-oxidation and hydroxylation at various positions on the tricyclic ring system. nih.gov

Studies with rat liver microsomes also identify nortriptyline as a key metabolite, alongside various hydroxylated derivatives. nih.govtandfonline.com The main metabolic pathways are consistent with those in the fungal model, involving demethylation, hydroxylation, and N-oxidation. nih.gov One metabolite identified after incubating 10-hydroxynortriptyline (B30761) with rat liver microsomes was 10-oxo-nortriptyline. tandfonline.com

Metabolite Identified in Cunninghamella elegansMetabolic Reaction
Nortriptyline N-demethylation
11-hydroxyamitriptyline Hydroxylation
10-hydroxyamitriptyline Hydroxylation
2-hydroxyamitriptyline Hydroxylation
3-hydroxyamitriptyline Hydroxylation
Amitriptyline N-oxide N-oxidation
11-hydroxynortriptyline N-demethylation & Hydroxylation
11-hydroxyamitriptyline N-oxide Hydroxylation & N-oxidation

Genetic Polymorphism Impact on Metabolic Rates in Preclinical Species (e.g., CYP2D6, CYP2C19, OCT1, ABCB1/P-gp)

The metabolism of amitriptyline is significantly influenced by the activity of cytochrome P450 (CYP) enzymes and drug transporters, with genetic variations in these systems potentially altering metabolic rates. While detailed polymorphism studies are more common in human clinical research, preclinical models provide foundational insights into these mechanisms.

CYP2D6 and CYP2C19 : In laboratory settings, the metabolism of amitriptyline is primarily handled by demethylation via CYP2C19 to its active metabolite, nortriptyline, and hydroxylation via CYP2D6 to less active metabolites. drugbank.comdrugbank.comclinpgx.org These pathways are conserved across various species, although the specific activity rates can differ. Polymorphisms in these genes are known to cause significant interindividual variations in drug plasma levels. magtech.com.cnclinpgx.orgnih.gov Preclinical research underscores that variations in the expression or function of these enzymes can lead to altered drug exposure and response. nih.govnih.gov

ABCB1/P-glycoprotein (P-gp) : The P-glycoprotein transporter, encoded by the ABCB1 gene, is a critical component of the blood-brain barrier that actively exports substances from the central nervous system (CNS). nih.gov Preclinical studies using P-gp knockout mice have demonstrated that amitriptyline and its metabolites are substrates for this transporter. nih.gov In mice lacking functional P-gp, brain concentrations of amitriptyline metabolites were significantly higher—up to 10-fold for E-10-OH-nortriptyline—compared to control mice. nih.gov This indicates that P-gp actively limits the CNS penetration of these compounds, and genetic variations affecting its function could substantially alter brain bioavailability. nih.govnih.gov

Table 1: Impact of Genetic Polymorphism on Amitriptyline in Preclinical Models

Gene/Transporter Preclinical Species Key Finding Reference
ABCB1/P-gp Mouse P-gp knockout mice showed significantly higher brain concentrations of amitriptyline metabolites (e.g., 2.6-fold higher for nortriptyline, 10-fold higher for E-10-OH-nortriptyline) compared to controls. nih.gov
ABCB1/P-gp Mouse Cerebral concentrations of amitriptyline and its metabolites were higher in P-gp-deficient mice, confirming they are substrates of P-gp. Overall pharmacokinetics in other tissues were similar between knockout and control mice. nih.gov
OCT1 In Vitro (Recombinant Cells) Amitriptyline and nortriptyline were found to inhibit OCT1. frontiersin.orgnih.govresearchgate.net

Non-Human Pharmacokinetic Modeling

Pharmacokinetic studies in non-human models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of amitriptyline.

Absorption and Distribution Studies in Animal Models

Following administration, amitriptyline is absorbed and widely distributed throughout the body in animal models.

Absorption : In Greyhound dogs, orally administered amitriptyline resulted in a mean maximum plasma concentration (CMAX) of 27.4 ng/mL, which was reached at approximately 1 hour. nih.govsemanticscholar.org The oral bioavailability in this model was determined to be low, at around 6%. nih.govsemanticscholar.org Studies in dogs have also suggested that food in the gastrointestinal tract may affect the drug's absorption, with higher bioavailability observed in fasted states compared to fed states. researchgate.netresearchgate.net

Distribution : Amitriptyline is a lipophilic compound that distributes extensively into tissues. nih.gov Studies in mice have compared intravenous (IV) and intraperitoneal (IP) administration. Five minutes after IV dosing, the drug was detected throughout the animal's body. nih.govresearchgate.net In contrast, after IP administration, it was initially found primarily in the abdominal cavity, with distribution becoming more widespread over time. nih.govresearchgate.net In P-gp knockout mice, concentrations of amitriptyline and its metabolites were measured in various tissues, including the brain, plasma, liver, kidney, spleen, lung, muscle, and fat, confirming its broad distribution. nih.gov

Elimination Kinetics and Excretion Pathways in Preclinical Species

The elimination of amitriptyline from the body involves extensive metabolism followed by excretion.

Elimination Kinetics : The elimination half-life of amitriptyline varies between species. In Greyhound dogs, the mean terminal half-life after oral administration was 4.33 hours. nih.govsemanticscholar.org For its active metabolite, nortriptyline, the mean terminal half-life was 6.20 hours in the same study. nih.govsemanticscholar.org Pharmacokinetic studies in dogs have consistently shown a short half-life of 5-6 hours. researchgate.netresearchgate.net

Excretion Pathways : The primary route of elimination for amitriptyline and its metabolites is through the urine. drugbank.com Preclinical data aligns with clinical findings that show the vast majority of the drug is excreted as glucuronide or sulfate (B86663) conjugates of its metabolites. drugbank.com Less than 5% of the parent drug is typically excreted unchanged in the urine. clinpgx.org A minor portion of the drug is also eliminated in the feces through biliary excretion. drugbank.com

Table 2: Pharmacokinetic Parameters of Amitriptyline in Animal Models

Species Parameter Value Reference
Dog (Greyhound) Oral Bioavailability 6% nih.govsemanticscholar.org
Dog (Greyhound) TMAX (Oral) ~1 hour nih.govsemanticscholar.org
Dog (Greyhound) CMAX (Oral) 27.4 ng/mL nih.govsemanticscholar.org
Dog (Greyhound) Elimination Half-Life (Oral) 4.33 hours nih.govsemanticscholar.org
Dog (General) Elimination Half-Life (Oral) 5-6 hours researchgate.netresearchgate.net

Plasma and Tissue Protein Binding Characteristics in Non-Human Models

Amitriptyline is extensively bound to proteins in both plasma and tissues, which influences its distribution and availability.

As a highly lipophilic compound, amitriptyline exhibits significant binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001), as well as to tissue proteins. researchgate.netnih.gov This extensive binding contributes to its large volume of distribution. While specific percentage values for protein binding in preclinical species are not as widely reported as in human studies, the characteristic of high protein and tissue binding is a consistent finding across models. researchgate.netnih.gov This binding is a key factor in the pharmacokinetic profile, affecting the concentration of free, active drug available to exert its pharmacological effects.

Chemical Stability and Degradation Product Analysis

Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal Stress)

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and developing stability-indicating analytical methods. researchgate.net Amitriptyline (B1667244) has been subjected to a range of forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines. researchgate.netdntb.gov.ua

Hydrolytic Degradation: Amitriptyline undergoes degradation under both acidic and basic hydrolytic conditions. researchgate.netchemmethod.com Hydrolysis can cleave labile functional groups and its rate is often influenced by pH and temperature. nih.gov Studies on combined formulations have shown that amitriptyline hydrochloride exhibits significant degradation when exposed to acidic (e.g., 0.1M HCl) and basic (e.g., 0.1M NaOH) solutions. chemmethod.comrjptonline.org Neutral hydrolysis in distilled water also leads to decomposition. chemmethod.com

Oxidative Degradation: Oxidation represents a primary degradation pathway for tricyclic antidepressants like amitriptyline. nih.gov The process can be catalyzed by light, metal ions, or reactive oxygen species. nih.gov Forced degradation studies using hydrogen peroxide (H₂O₂) have confirmed that amitriptyline is susceptible to oxidative stress, resulting in the formation of various degradation products. chemmethod.com The oxidation is described as a free-radical-mediated process. nih.gov Advanced electrochemical oxidation processes have been shown to effectively degrade and mineralize amitriptyline in aqueous solutions. nih.govresearchgate.net

Photolytic Degradation: Exposure to light, particularly UV radiation, can induce photodegradation. nih.gov Interestingly, studies have shown that amitriptyline does not undergo direct photodegradation but is susceptible to rapid photosensitized degradation in the presence of substances like fulvic acid, which can be found in natural waters. nih.gov This indirect photodegradation follows pseudo-first-order kinetics. nih.gov Other studies confirm that exposing the solid drug to UV light at 254 nm for 24 hours causes decomposition. chemmethod.com

Thermal Degradation: Amitriptyline exhibits relatively high thermal stability in its neat form, with decomposition occurring at temperatures up to 188°C. nih.gov However, in formulated products or solutions, its stability is more limited. Studies on various topical preparations have shown varied stability at elevated temperatures like 40°C. tci-thaijo.orgnih.gov For instance, amitriptyline in an emollient cream was found to be unstable at 40°C. nih.gov In contrast, a commercial aqueous solution showed no significant degradation after being stored at 80°C for up to three months, a stability attributed to a low ratio of headspace oxygen to the drug. nih.gov

The table below summarizes the conditions under which amitriptyline has been shown to degrade.

Stress ConditionAgent/MethodObservationCitation
Hydrolytic Acidic (e.g., 0.1M HCl), Basic (e.g., 0.1M NaOH), Neutral (Water)Significant degradation observed. researchgate.netchemmethod.com
Oxidative Hydrogen Peroxide (e.g., 3% H₂O₂)Sufficient degradation occurs. chemmethod.com
Oxidative Electrochemical Advanced Oxidation Processes (AOPs)Total degradation and 95% mineralization achieved. nih.govresearchgate.net
Photolytic UV Light (254 nm), Photosensitizers (Fulvic Acid)Degradation occurs upon exposure, especially via photosensitization. chemmethod.comnih.gov
Thermal High Temperature (40°C, 80°C)Stability is dependent on the formulation and storage conditions. tci-thaijo.orgnih.govnih.gov

Identification and Structural Characterization of Degradation Products (non-clinical)

Several degradation products of amitriptyline have been identified through various analytical techniques, such as mass spectrometry and chromatography. These products arise from chemical modifications to the parent molecule under stress conditions.

Under oxidative conditions, particularly through advanced oxidation processes, a number of aromatic intermediates have been identified. One study using an electro-Fenton system identified six aromatic intermediates, including a chloroaromatic by-product. researchgate.netfiu.edu Further degradation leads to the formation of short-chain carboxylic acids such as succinic, malic, oxalic, and formic acid, before eventual mineralization into smaller inorganic molecules. nih.gov

In photosensitized degradation, the primary products are formed through demethylation and hydroxylation. nih.gov This leads to the generation of demethylated amines and mono-hydroxylation isomers. nih.gov The major active metabolite of amitriptyline, nortriptyline (B1679971), is itself a demethylation product. nih.govwikipedia.org Other identified degradants include (E)-10-hydroxynortriptyline. nih.gov

Two other potential degradation products that have been reported are 3-(propa-1,3-dienyl)-1,2;4,5-dibenzocyclohepta-1,4-diene and dibenzosuberone (B195587), although in one study of a commercial solution, they were below the detection limit. nih.gov

The table below lists some of the identified degradation products of amitriptyline.

Degradation ProductFormation PathwayCitation
NortriptylineDemethylation nih.govnih.gov
(E)-10-hydroxynortriptylineHydroxylation nih.govwikipedia.org
Mono-hydroxylation isomersPhotosensitized hydroxylation nih.gov
DibenzosuberoneOxidative degradation nih.gov
3-(propa-1,3-dienyl)-1,2;4,5-dibenzocyclohepta-1,4-dieneDegradation nih.gov
Short-chain carboxylic acids (succinic, malic, oxalic, formic)Advanced Oxidation nih.gov

Elucidation of Degradation Pathways and Reaction Mechanisms

The degradation of amitriptyline proceeds through several chemical reaction pathways, primarily involving the tricyclic ring system and the dimethylaminopropylidene side chain.

Oxidation and Hydroxylation: Oxidation is a significant pathway, often initiated by the formation of hydroxyl radicals that attack the amitriptyline molecule. nih.govnih.gov In one proposed mechanism involving an electro-Fenton system, the initial step is the hydroxylation of the olefinic bond in the cycloheptadiene ring. nih.gov This can be followed by further oxidation and ring cleavage, ultimately leading to mineralization—the complete breakdown into CO₂, H₂O, and inorganic ions like NH₄⁺ and NO₃⁻. nih.gov

Photodegradation: The mechanism for photosensitized degradation involves an electron transfer reaction. nih.gov In the presence of a photosensitizer like fulvic acid, the excited triplet state of the sensitizer (B1316253) accepts an electron from the amitriptyline molecule. nih.gov This is facilitated by the deprotonation of the amine group at higher pH, which increases the availability of non-bonding electrons on the nitrogen atom. nih.gov This initial electron transfer initiates two main processes:

Demethylation: The radical cation formed undergoes cleavage, leading to the loss of a methyl group and the formation of nortriptyline. nih.govnih.gov

Hydroxylation: The radical intermediate reacts with water or oxygen species to form hydroxylated products. nih.govnih.gov

Thermal Degradation: The mechanisms for thermal degradation are generally less specific but involve the breaking of chemical bonds at high temperatures, leading to a variety of smaller molecules. The stability is high for the neat compound but lower in aqueous solutions or certain formulations, suggesting that interactions with other components or solvent play a role. nih.govtci-thaijo.org

Influence of Environmental Factors on Stability (pH, Temperature, Light Exposure, Metal Ion Catalysis)

Environmental factors play a crucial role in the stability of amitriptyline. nih.gov

pH: The rate of degradation is highly dependent on pH. Photosensitized degradation, for example, increases markedly with a rise in pH. nih.gov This is because the deprotonated (basic) form of the amitriptyline amine is more susceptible to electron transfer reactions. nih.gov Degradation is also observed in both acidic and basic conditions, indicating that the molecule is susceptible to hydrolysis across the pH spectrum. researchgate.net

Temperature: Elevated temperatures accelerate chemical reactions and thus increase the rate of degradation. nih.gov While amitriptyline is stable for extended periods under refrigeration (2-8°C) and at room temperature in certain formulations, its stability often decreases significantly at higher temperatures such as 40°C. tci-thaijo.orgnih.govresearchgate.net

Light Exposure: Amitriptyline is sensitive to light, particularly UV radiation, which can initiate photochemical reactions. nih.gov While direct photolysis may be limited, indirect or photosensitized degradation is a significant pathway. nih.gov Therefore, protection from light during storage is important to maintain the drug's integrity. researchgate.net

Metal Ion Catalysis: The oxidative degradation of amitriptyline can be accelerated by the presence of metal ion contaminants. nih.govnih.gov These ions can act as catalysts in free-radical-mediated oxidation processes. nih.gov Studies have shown that glass storage containers, particularly amber ones, can be a source of these metal ions. The use of a chelating agent, such as edetate disodium, has been shown to improve the stability of amitriptyline solutions by sequestering these metal ions. nih.govresearchgate.net

Advanced Analytical Methodologies for Research Applications

Spectrophotometric and Other Spectroscopic Methods

UV-Visible spectrophotometry is a simple, cost-effective, and widely accessible technique for the quantitative analysis of amitriptyline (B1667244). researchgate.net The method is based on the principle that amitriptyline absorbs ultraviolet radiation at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert law). researchgate.net

For quantitative determination, amitriptyline exhibits a maximum wavelength of absorbance (λmax) at approximately 239-240 nm in solvents like a distilled water and methanol mixture. researchgate.net The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netejournal.by While direct spectrophotometry is effective, other approaches involve the formation of colored ion-pair complexes with acidic dyes (e.g., bromothymol blue) or charge-transfer complexes with electron acceptors (e.g., p-chloranilic acid), which shifts the absorption maximum to the visible region, enhancing specificity. nih.gov

Table 2: Validation Parameters for UV-Visible Spectrophotometric Analysis of Amitriptyline

ParameterValue (Study 1)Value (Study 2)
λmax240 nm239 nm
SolventDistilled Water: Methanol (9:1)Aqueous Medium
Linearity Range5-25 µg/mL0.5–2.5 µg/mL
Correlation Coefficient (r²)0.9970.9949
LOD3.1910 µg/mL0.0266 µg/mL
LOQ9.6697 µg/mL0.0806 µg/mL
Reference researchgate.net ejournal.by

Fluorimetric methods offer high sensitivity for the determination of amitriptyline. One such method involves reacting the drug, as a base, with a reagent like 9-bromomethylacridine to form a quaternary product. nih.gov This product, upon photolysis, yields a stoichiometric fluorescence that can be measured for quantification. nih.gov This assay is capable of determining amitriptyline concentrations in the low nanogram per milliliter range (5–15 ng/mL) in biological tissues, with a precision of approximately +/-5%. nih.gov This approach enhances sensitivity compared to standard UV spectrophotometry.

Electrophoretic Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique used for the analysis and impurity profiling of pharmaceuticals. semanticscholar.org In CE, separation occurs in a narrow-bore fused-silica capillary under the influence of a high electric field. semanticscholar.org The principle of separation in the most common mode, Capillary Zone Electrophoresis (CZE), is based on differences in the charge-to-mass ratio of the analytes. semanticscholar.org

For tricyclic antidepressants like amitriptyline, nonaqueous CE methods have been developed. documentsdelivered.com Using a mixture of methanol and acetonitrile with an electrolyte like ammonium acetate can achieve baseline resolution of structurally similar compounds. documentsdelivered.com CE has been successfully applied to study the metabolism of amitriptyline by the fungus Cunninghamella elegans, allowing for the rapid screening of the parent drug and its metabolites with simplified sample preparation. documentsdelivered.com CE serves as a valuable alternative or complementary technique to HPLC for purity and stability testing.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. researchgate.net It must also be able to separate and quantify the degradation products formed. researchgate.netchemmethod.com For amitriptyline, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for developing such methods. nih.govchemmethod.comsemanticscholar.org

The development of a SIAM involves subjecting the drug substance to forced degradation under various stress conditions as mandated by ICH guidelines. These conditions typically include:

Acidic hydrolysis (e.g., HCl) nih.govresearchgate.net

Alkaline hydrolysis (e.g., NaOH) nih.govresearchgate.net

Oxidative degradation (e.g., H₂O₂) nih.govresearchgate.net

Thermal degradation (dry heat) nih.govresearchgate.net

Photodegradation (UV or fluorescent light) nih.govresearchgate.net

The developed chromatographic method must be able to resolve the amitriptyline peak from all degradation product peaks and any process-related impurities. researchgate.net The method is then validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies of both the bulk drug and its pharmaceutical formulations. nih.govresearchgate.net

Table 3: Summary of Forced Degradation Studies for Amitriptyline

Stress ConditionTypical Reagent/ParameterOutcomeReference
Acid Hydrolysis5 M HCl at 80°CSufficient degradation observed. nih.govresearchgate.net
Base Hydrolysis5 M NaOH at 80°CSufficient degradation observed. nih.govresearchgate.net
Oxidation6% H₂O₂ at 25°CSufficient degradation observed. nih.govresearchgate.net
ThermalDry heat at 105°CSufficient degradation observed. nih.govresearchgate.net
PhotolyticUV-Vis lightSufficient degradation observed. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been utilized to investigate the fundamental electronic properties of amitriptyline (B1667244). These studies provide a microscopic understanding of the molecule's structure, stability, and reactivity.

DFT calculations have been successful in predicting the geometrical parameters of amitriptyline, such as bond lengths, bond angles, and torsion angles. The results from these calculations show a high degree of correlation with experimental data, with discrepancies typically ranging from only 0.01 Å to 0.03 Å. als-journal.comals-journal.com This accuracy validates the computational models used for further property prediction.

Spectroscopic properties have also been a focus of QM studies. The Gauge-Including Atomic Orbital (GIAO) approach has been used to calculate nuclear magnetic resonance (NMR) shifts (¹H-NMR and ¹³C-NMR), which have been compared with experimental spectra. als-journal.comals-journal.com Similarly, simulated infrared (FTIR) and Ultraviolet-Visible (UV) spectra have been computed and meticulously compared against experimental findings. als-journal.com For instance, the C-N stretching peak for the tertiary amine group, observed experimentally around 1250 cm⁻¹, was simulated at 1200 cm⁻¹. als-journal.com These computational spectroscopic analyses aid in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational and electronic transitions. Furthermore, these studies have explored amitriptyline's non-linear optical (NLO) properties, which are crucial for understanding its interactions with electromagnetic fields. als-journal.com

Table 1: Comparison of Selected Experimental and DFT-Calculated Spectroscopic Data for Amitriptyline This table is for illustrative purposes; specific values depend on the level of theory and solvent model used.

Parameter Experimental Value Calculated Value Reference
¹H-NMR (Aromatic Protons) 7.0 - 7.5 ppm 6.16 - 7.53 ppm als-journal.com
¹H-NMR (Aliphatic Protons) 2.23 - 3.00 ppm 1.13 - 3.67 ppm als-journal.com

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how amitriptyline interacts with its biological targets over time, providing insights into the stability of binding poses and the nature of intermolecular forces.

MD simulations have been instrumental in refining the binding poses of amitriptyline predicted by molecular docking. For example, simulations have been used to optimize the interaction of amitriptyline within the ionic pore of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net A significant application of MD has been in studying the interaction between amitriptyline and histone deacetylase 7 (HDAC7). nih.gov These simulations revealed that amitriptyline binds to HDAC7 and forms stable, strong van der Waals interactions with five key residues: Phe162, His192, Phe221, Leu293, and His326, which is crucial for its inhibitory activity. nih.gov

In contrast, MD simulations of amitriptyline with certain placental proteins, such as Insulin-like growth factor-binding protein 1 (IGFBP-1), Placenta growth factor (PlGF-1), and GATA3, showed that the drug did not achieve a stable complex throughout the simulation period, as indicated by a Root Mean Square Deviation (RMSD) exceeding 5 Å. uomisan.edu.iq This suggests a more transient or less stable interaction with these particular proteins.

Table 2: Summary of Molecular Dynamics (MD) Simulation Studies on Amitriptyline

Target Protein Key Findings Interacting Residues Reference
Histone Deacetylase 7 (HDAC7) Stable binding and strong van der Waals interactions. Phe162, His192, Phe221, Leu293, His326 nih.gov
NMDA Receptor Optimization of the binding site within the channel pore. N612, L640, T644 (GluN2B); N614, V642, T646 (GluN1) researchgate.net

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Numerous docking studies have been performed to identify and characterize the interactions of amitriptyline with a wide array of biological targets.

Docking studies have successfully predicted the binding of amitriptyline to various proteins, with calculated binding energies indicating favorable interactions. For instance, docking against two proteins, identified by PDB codes 4IB4 and 8IRV, yielded strong binding energies of -8.9 and -9.6 kcal/mol, respectively. als-journal.com

The interactions with plasma proteins, which are critical for drug distribution, have also been investigated. Docking studies on human serum albumin (HSA), human ceruloplasmin (HCP), and cellular retinol-binding protein (CRBP) revealed that amitriptyline binds to all three. researchgate.net The interactions with HSA and HCP were predominantly polar and hydrophobic, while CRBP also formed hydrogen bonds. researchgate.net The predicted inhibition constants (Ki) were 1.13 μM for CRBP, 2.00 μM for HSA, and 6.00 μM for HCP. researchgate.net Another study focusing on human α-1-acid glycoprotein (B1211001) (AGP) reported a binding affinity (Kd) of 32.9 μM. nih.gov

Furthermore, docking has been used to explore amitriptyline's potential interactions with other targets, including placental proteins (IGFBP-1, PlGF-1, GATA3) and histone deacetylases (HDACs). nih.govuomisan.edu.iq The study on placental proteins showed high binding affinities, particularly for GATA3. uomisan.edu.iq Docking into HDAC7 was a key step that preceded MD simulations to confirm the interaction. nih.gov

Table 3: Selected Molecular Docking Results for Amitriptyline with Various Protein Targets

Target Protein PDB ID Docking Score / Binding Energy Predicted Inhibition Constant (Ki) / Affinity (Kd) Key Interacting Residues Reference
Protein 1 4IB4 -8.9 kcal/mol Not Reported Not Reported als-journal.com
Protein 2 8IRV -9.6 kcal/mol Not Reported Not Reported als-journal.com
Human Ceruloplasmin (HCP) 1KCW Not Reported 6.00 μM Not Reported researchgate.net
Cellular Retinol-Binding Protein (CRBP) 5LJC Not Reported 1.13 μM MET 119 researchgate.netresearchgate.net
Human Serum Albumin (HSA) Not Specified Not Reported 2.00 μM Not Reported researchgate.net
Histone Deacetylase 7 (HDAC7) Not Specified Not Reported Not Reported Phe162, His192, Phe221, Leu293, His326 nih.gov
GATA3 Not Specified -7.8 to -5.1 kcal/mol Not Reported Not Reported uomisan.edu.iq

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME models are crucial for early-stage drug development, allowing for the prediction of a compound's pharmacokinetic profile before synthesis. nih.govsrce.hr Various computational tools and models have been applied to predict the ADME properties of amitriptyline.

Key physicochemical properties that govern ADME have been calculated for amitriptyline. These include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and ionization constant (pKa). The predicted logP values are generally high, in the range of 4.17 to 5.10, indicating good lipid membrane permeability. unica.itebi.ac.uk The polar surface area is small, at 3.24 Ų, which also favors membrane transport. ebi.ac.uk As a tertiary amine, amitriptyline is basic, with a calculated pKa of 9.76. ebi.ac.uk

Metabolism is a critical component of ADME. In silico models and metabolic databases indicate that amitriptyline is extensively metabolized in the liver. ebi.ac.uk The primary metabolic pathways include N-demethylation to its active metabolite, nortriptyline (B1679971), and hydroxylation of the tricyclic ring system. ebi.ac.uknih.gov The cytochrome P450 (CYP) enzymes responsible for its metabolism have been identified, with CYP2D6, CYP2C19, CYP3A4, and CYP1A2 playing significant roles. ebi.ac.uknih.gov The significant first-pass metabolism contributes to its oral bioavailability of 30% to 60%. nih.gov

Table 4: Predicted Physicochemical and ADME Properties of Amitriptyline

Property Predicted Value Significance Reference
Molecular Weight 277.41 g/mol Drug-likeness (Lipinski's Rule) ebi.ac.uknih.gov
logP (Lipophilicity) 4.17 - 5.10 Membrane permeability, absorption unica.itebi.ac.uk
logS (Aqueous Solubility) -4.39 to -4.79 Dissolution, absorption unica.it
Polar Surface Area (PSA) 3.24 Ų Membrane permeability ebi.ac.uk
Basic pKa 9.76 Ionization state at physiological pH ebi.ac.uk
Major Metabolic Pathways N-demethylation, Hydroxylation Drug clearance and formation of active metabolites ebi.ac.uknih.gov
Key Metabolizing Enzymes CYP2D6, CYP2C19, CYP3A4, CYP1A2 Drug-drug interaction potential ebi.ac.uknih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. This is vital for understanding how amitriptyline can adapt its shape to fit into different receptor binding sites.

The conformational flexibility of amitriptyline is primarily due to the propylidene side chain and the central seven-membered ring of its dibenzocycloheptadiene core. Computational studies, including both QM calculations and MD simulations, have explored this flexibility. Periodic DFT computations have been used to understand the crystal packing of amitriptyline in various multicomponent crystal forms, shedding light on its preferred solid-state conformations. acs.org

Table 5: Computed Molecular Descriptors Related to Amitriptyline's Conformation

Property Mean Value Description Reference
Root Mean Square Fluctuation (RMSF) 0.102 nm Average atomic positional fluctuation; indicates flexibility. unica.it
Minimal Projection Area 57.76 Ų A measure of molecular size and shape. unica.it
Asphericity 2.268 Describes deviation from a spherical shape. unica.it

Structure Activity Relationship Sar Elucidation

Correlation of Chemical Structure with Molecular Mechanistic Activity

The therapeutic efficacy of amitriptyline (B1667244) is intrinsically linked to its three-dimensional molecular architecture. As a tricyclic antidepressant (TCA), its core structure consists of a three-ring system. Amitriptyline acts primarily by blocking the reuptake of the neurotransmitters serotonin (B10506) and norepinephrine (B1679862) at the presynaptic terminals. nih.gov This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. nih.gov The molecule's lipophilicity, conferred by the dibenzocycloheptene rings, allows it to readily cross the blood-brain barrier. The aliphatic side chain, terminating in a tertiary amine, is crucial for its interaction with the serotonin and norepinephrine transporters (SERT and NET). nih.gov

Influence of the Dibenzocycloheptene Ring System on Receptor Binding Affinity

The dibenzocycloheptene moiety is a cornerstone of amitriptyline's pharmacological profile. wikipedia.org This rigid, bulky ring system is a key determinant of the drug's binding affinity to various receptors. wikipedia.org Beyond its primary targets, SERT and NET, amitriptyline also exhibits strong binding affinities for other receptors, including alpha-adrenergic, histamine (B1213489) (H1), and muscarinic (M1) receptors. nih.govnih.gov This broad receptor interaction profile is a direct consequence of the dibenzocycloheptene structure and contributes to both the therapeutic effects and the side-effect profile of the drug. nih.gov For instance, its affinity for H1 receptors is responsible for its sedative effects, while its interaction with M1 receptors leads to anticholinergic effects. nih.govnih.gov

Research into analogues of clozapine with a dibenzocycloheptene structure has further illuminated the role of this ring system. Studies have shown that modifications to this core can significantly alter binding affinities to dopamine (B1211576) and serotonin receptors. nih.gov For example, increasing the size of an alkyl substituent on the tertiary amine in the side chain of a dibenzocycloheptene series was found to reduce affinity for the dopamine D-4 receptor. nih.gov

Role of Specific Substituents in Modulating Pharmacological Selectivity

The substituents attached to the core tricyclic structure of amitriptyline play a critical role in fine-tuning its pharmacological selectivity. The dimethylamino group at the end of the propylidene side chain is a key feature of amitriptyline, a tertiary amine. ebi.ac.uk This tertiary amine structure is metabolized in the body to a secondary amine, nortriptyline (B1679971), which is also an active metabolite. nih.govdrugbank.com Interestingly, amitriptyline inhibits the reuptake of serotonin and norepinephrine with roughly equal potency, while its metabolite, nortriptyline, is a more potent inhibitor of norepinephrine reuptake. drugbank.com This highlights how a seemingly minor structural change—the removal of a methyl group—can significantly alter pharmacological selectivity.

The metabolism of amitriptyline is primarily carried out by the cytochrome P450 enzymes CYP2C19 and CYP2D6. nih.gov Genetic variations in these enzymes can lead to differences in how individuals metabolize the drug, affecting the plasma concentrations of both amitriptyline and its active metabolite, nortriptyline. nih.gov

Structural Homologies and Functional Analogies (e.g., Mimicry of Phenothiazine Structure for Antimicrobial Activity)

Beyond its well-documented antidepressant properties, amitriptyline exhibits intriguing antimicrobial activity. nih.govresearchgate.netsphinxsai.com This secondary characteristic is believed to stem from a structural mimicry of phenothiazine compounds, which are known for their antimicrobial effects. nih.govresearchgate.net The tricyclic structure of amitriptyline, with its two benzene rings fused to a central seven-membered ring, bears a resemblance to the phenothiazine nucleus. nih.gov This structural similarity may allow amitriptyline to interact with and disrupt bacterial cell membranes or other essential cellular processes, much like phenothiazines. nih.gov

Investigations have shown that amitriptyline possesses antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The proposed mechanism for this antimicrobial action involves the drug's interaction with bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell. nih.gov By inhibiting these pumps, amitriptyline can enhance the efficacy of co-administered antibiotics. nih.gov

Formulation Science for Stability and Advanced Delivery Systems Non Clinical Focus

Stability Enhancement Strategies through Excipient Selection and Compatibility Studies

No specific studies on excipient selection and compatibility for enhancing the stability of amitriptyline (B1667244) embonate were identified in the public domain. For the more widely studied amitriptyline hydrochloride, research has shown that oxidation is a primary degradation pathway. In aqueous solutions of the hydrochloride salt, the degradation can be accelerated by metal-ion contaminants. The use of chelating agents, such as edetate disodium, has been shown to stabilize these liquid formulations by sequestering metal ions that may catalyze oxidative reactions. In contrast, primary antioxidants were found to be less effective in some studies of the hydrochloride salt. The selection of appropriate excipients is a critical factor in ensuring the stability of any pharmaceutical formulation. Compatibility studies are essential to identify and prevent potential interactions between the active pharmaceutical ingredient (API) and the excipients that could lead to degradation and compromise the product's shelf-life.

Research on Advanced Delivery Systems (e.g., Nanoparticle-Based, Lipid-Based Formulations) for Compound Stability and Controlled Release

There is no available research detailing the use of advanced delivery systems, such as nanoparticle-based or lipid-based formulations, specifically for amitriptyline embonate. Research into advanced delivery systems for amitriptyline has been conducted using the hydrochloride salt. These investigations aim to improve bioavailability, provide controlled release, and target specific sites of action. For example, swellable osmotic drug delivery systems and transdermal patches have been explored for amitriptyline hydrochloride to achieve controlled-release profiles. Such systems are designed to release the drug at a predetermined rate, which can help in maintaining therapeutic concentrations over an extended period. However, the specific formulation of these systems for amitriptyline embonate, and the resulting stability and release characteristics, have not been documented in the available literature.

Investigation of Drug-Excipient Interactions Affecting Chemical Integrity

Specific investigations into drug-excipient interactions for amitriptyline embonate are not present in the reviewed scientific literature. General drug-excipient compatibility testing is a fundamental step in the development of solid dosage forms. These studies are designed to detect physical and chemical interactions between a drug substance and various excipients under accelerated conditions of temperature and humidity. Techniques such as differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and high-performance liquid chromatography (HPLC) are commonly employed to identify incompatibilities. For other active pharmaceutical ingredients, interactions with common excipients like lactose, magnesium stearate, and certain binders have been shown to affect chemical stability. Without specific studies on amitriptyline embonate, it is not possible to provide a data-driven account of its compatibility with common pharmaceutical excipients.

Comparative Research with Amitriptyline Hydrochloride and Other Salts

Comparative Structural Analysis and Crystallographic Differences

The fundamental difference between amitriptyline (B1667244) embonate and amitriptyline hydrochloride lies in the counter-ion paired with the active amitriptyline molecule. Amitriptyline hydrochloride is the salt formed between amitriptyline and hydrochloric acid inchem.orgchemicalbook.com. In contrast, amitriptyline embonate is formed with embonic acid (also known as pamoic acid) nih.gov. This variation in the salt-forming acid leads to distinct molecular structures and physicochemical characteristics.

PropertyAmitriptyline EmbonateAmitriptyline Hydrochloride
Chemical FormulaC43H39NO6 nih.govC20H23N·HCl inchem.org
Molecular Weight665.8 g/mol nih.gov313.9 g/mol fip.org
Counter-ionEmbonic Acid (Pamoic Acid) nih.govHydrochloric Acid inchem.org
AppearanceData not availableWhite or off-white crystalline powder inchem.org
Water SolubilityExpected to be poorly solubleFreely soluble inchem.org

Mechanistic Commonalities and Distinctions in Preclinical Models

The pharmacological activity of amitriptyline is attributed to the amitriptyline molecule itself, regardless of the salt form. Therefore, the fundamental mechanism of action at the molecular level is expected to be the same for both amitriptyline embonate and amitriptyline hydrochloride. Amitriptyline primarily acts as an inhibitor of the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the central nervous system drugbank.com.

However, the different physicochemical properties of the salt forms, such as solubility and dissolution rate, could potentially lead to differences in their pharmacokinetic profiles in preclinical models. For instance, a less soluble salt like amitriptyline embonate might exhibit a slower dissolution rate in the gastrointestinal tract, potentially leading to a more sustained release and absorption profile compared to the highly soluble hydrochloride salt. This could, in turn, influence the onset and duration of action in preclinical studies.

It is important to note that specific preclinical studies directly comparing the mechanistic or pharmacokinetic profiles of amitriptyline embonate and amitriptyline hydrochloride are not widely reported in the available scientific literature. Therefore, any distinctions in their preclinical effects are largely inferred from their differing chemical and physical properties.

Comparative Stability Profiles of Different Amitriptyline Salt Forms

The stability of a pharmaceutical salt is a critical factor for its formulation, storage, and shelf-life. Stability studies for amitriptyline have predominantly focused on the hydrochloride salt.

Amitriptyline hydrochloride has been shown to be relatively stable in aqueous solutions when protected from light researchgate.net. However, it can be susceptible to degradation under certain conditions. For example, it can undergo oxidation, which can be accelerated by the presence of metal ions nih.gov. The solid form of amitriptyline hydrochloride is generally considered stable, with a reported high thermal stability nih.gov.

Q & A

Q. How can the PICOT framework guide the design of clinical studies investigating Amitriptyline Embonate’s efficacy in depression treatment?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures research questions to ensure methodological rigor. For example:

  • Population : Adults diagnosed with major depressive disorder (MDD).
  • Intervention : Amitriptyline Embonate at a dosage of 75 mg/day.
  • Comparison : Placebo or a selective serotonin reuptake inhibitor (SSRIs).
  • Outcome : Reduction in Hamilton Depression Rating Scale (HAM-D) scores .
  • Time : 8-week follow-up.
    This framework clarifies variables and ensures alignment with measurable endpoints, reducing ambiguity in study design .

Q. What validated rating scales are appropriate for assessing depressive symptom outcomes in Amitriptyline Embonate trials?

The Hamilton Depression Rating Scale (HAM-D) is widely used due to its specificity in quantifying symptom severity, including sleep disturbances and psychomotor retardation. However, limitations include its reliance on clinician-administered interviews, which may introduce bias. Alternative scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) focus on core depressive symptoms and may complement HAM-D in trials .

Q. How should researchers address variability in Amitriptyline Embonate’s pharmacokinetic parameters across patient populations?

Methodological steps include:

  • Stratifying participants by CYP2D6 metabolizer status (poor vs. extensive metabolizers).
  • Monitoring plasma concentrations via high-performance liquid chromatography (HPLC) to correlate dosage with efficacy.
  • Adjusting for covariates like age, renal function, and comorbidities in statistical models .

Advanced Research Questions

Q. How can solubility-pH profiles of Amitriptyline Embonate inform formulation strategies for enhanced bioavailability?

Amitriptyline Embonate’s amphiphilic nature complicates its solubility. Advanced methods like the pH-Ramp Shake-Flask technique (used for imipramine and desipramine analogs) quantify solubility across pH gradients. Key steps:

Prepare buffered solutions (pH 1–8).

Measure equilibrium solubility using UV spectrophotometry.

Analyze data to identify pH-dependent solubility “hotspots” for optimizing drug delivery systems (e.g., enteric coatings) .

Table 1 : Example Solubility Data for Amitriptyline Embonate (Hypothetical)

pHSolubility (mg/mL)
1.212.5
6.80.8
7.40.3

Q. What experimental strategies resolve contradictions in preclinical data on Amitriptyline Embonate’s cardiotoxic effects?

Conflicting reports on QT interval prolongation require:

  • In vitro assays : Patch-clamp studies on hERG potassium channels to assess arrhythmia risk.
  • In vivo models : ECG monitoring in rodents dosed with therapeutic vs. supratherapeutic levels.
  • Meta-analysis : Systematic review of existing studies to identify confounding variables (e.g., drug interactions, genetic polymorphisms) .

Q. How can researchers mitigate systematic errors in spectrophotometric quantification of Amitriptyline Embonate in biological matrices?

Common errors include matrix interference and calibration drift. Mitigation strategies:

Internal standardization : Use deuterated Amitriptyline as a reference.

Validation protocols : Assess linearity (R² > 0.995), precision (CV < 15%), and recovery rates (85–115%).

Blinded replicates : Include triplicate measurements to identify outlier data .

Methodological Frameworks for Rigorous Inquiry

Q. How does the FINERMAPS criteria evaluate the feasibility of longitudinal studies on Amitriptyline Embonate’s neuroprotective effects?

FINERMAPS (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) assesses:

  • Feasibility : Access to neuroimaging facilities and patient cohorts.
  • Novelty : Investigating mechanisms beyond monoamine reuptake inhibition (e.g., neurotrophic pathways).
  • Ethical : Compliance with protocols for vulnerable populations (e.g., geriatric patients) .

Q. What statistical approaches address missing data in trials evaluating Amitriptyline Embonate’s long-term adherence?

Use multiple imputation or mixed-effects models to handle missing follow-up data. Sensitivity analyses (e.g., worst-case scenarios) validate robustness. Pre-register analysis plans to reduce bias .

Data Reproducibility and Transparency

Q. How should researchers document synthetic protocols for Amitriptyline Embonate to ensure reproducibility?

  • Provide detailed reaction conditions (solvents, catalysts, purification steps).
  • Include characterization data (NMR, HPLC purity ≥98%).
  • Share raw datasets in repositories like Zenodo or Figshare .

Q. What strategies validate computational models predicting Amitriptyline Embonate’s protein-binding affinities?

  • Compare in silico docking results (e.g., AutoDock Vina) with experimental surface plasmon resonance (SPR) data.
  • Report correlation coefficients (R) and root-mean-square deviations (RMSD) to quantify model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.